molecular formula C6H7NOS B8509213 2-(2-Methyl-thiazol-4-yl)ethylene oxide

2-(2-Methyl-thiazol-4-yl)ethylene oxide

Cat. No.: B8509213
M. Wt: 141.19 g/mol
InChI Key: RQQHZQQTHMRTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-thiazol-4-yl)ethylene oxide is an epoxide derivative featuring a thiazole substituent. Its structure comprises an ethylene oxide (oxirane) ring fused to a 2-methylthiazole moiety at the 4-position.

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

2-methyl-4-(oxiran-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H7NOS/c1-4-7-5(3-9-4)6-2-8-6/h3,6H,2H2,1H3

InChI Key

RQQHZQQTHMRTNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The addition of a thiazole substituent significantly alters the physical and chemical behavior of ethylene oxide. Key comparisons are summarized below:

Table 1: Comparative Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
Ethylene oxide (EO) C₂H₄O 44.05 -111.3 10.7 Volatile gas; high reactivity
2-(2-Methyl-thiazol-4-yl)ethylene oxide (hypothetical) C₆H₇NO₂S 157.19* ~20–50* ~150–200* Liquid/low-melting solid; reactive epoxide + aromatic thiazole
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 139.5–140 N/A Solid; carboxylic acid enhances crystallinity
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivative C₉H₁₁N₃O₄S 257.27 N/A N/A Ester functionality; pharmaceutical applications

*Estimated based on substituent effects.

Key Observations:
  • Molecular Weight : The thiazole substituent increases molecular weight significantly compared to EO (44.05 vs. 157.19 g/mol), reducing volatility.
  • Melting/Boiling Points : The aromatic thiazole ring and polar epoxide group likely raise boiling points compared to EO (e.g., ~150–200°C vs. 10.7°C). The benzoic acid derivative’s high melting point (139.5–140°C) highlights the impact of hydrogen-bonding groups .
  • Reactivity : EO’s epoxide ring is highly reactive in nucleophilic ring-opening reactions. The electron-withdrawing thiazole group in this compound may further activate the epoxide, though steric hindrance from the methyl group could moderate reactivity .

Chemical and Functional Comparisons

  • Ethylene Oxide (EO): Primarily used in sterilization and as a precursor for polymers (e.g., polyethylene glycol) and surfactants. Its high vapor pressure and carcinogenicity necessitate strict handling protocols .
  • Thiazole Derivatives : Thiazoles are prevalent in pharmaceuticals (e.g., cephalosporins) due to their bioactivity. The compound in forms hydrogen-bonded dimers, stabilizing its crystal structure—a feature less likely in the target compound due to its epoxide group .
  • Substituted Epoxides: Polymers like poly(ethylene oxide) () exhibit flexibility and biocompatibility, whereas the thiazole-epoxide hybrid may serve as a monomer for specialty polymers or crosslinking agents .

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